Inostamycin - 129905-10-8

Inostamycin

Catalog Number: EVT-3164581
CAS Number: 129905-10-8
Molecular Formula: C38H68O11
Molecular Weight: 700.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2H-Pyran-2-acetic acid, alpha,5-diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2'R,3'R,4S,5S,5'R)-5'-ethyloctahydro-2'-hydroxy-5'-[(1S)-1-hydroxybutyl]-2,3',4-trimethyl[2,2'-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-, (alphaR,2R,3S,4R,5S,6R)- is a natural product found in Streptomyces with data available.
Source and Classification

Inostamycin is classified as a natural product derived from the fermentation of specific bacterial strains, particularly Micromonospora species. It belongs to a group of compounds known as inositol derivatives, which play crucial roles in various biological processes. Inostamycin has garnered attention due to its ability to inhibit certain enzymatic pathways, making it a candidate for therapeutic applications.

Synthesis Analysis

The total synthesis of inostamycin A has been achieved through several sophisticated synthetic routes. The first total synthesis was reported by Yu et al. (2016), utilizing stereoselective aldol condensation reactions. Key steps include:

  • Asymmetric Aldol Reactions: These reactions were employed to construct the aldehyde and ketone precursors necessary for the final product.
  • Transmetallation: The use of lanthanum chloride (LaCl3) was critical for enhancing the efficiency of coupling reactions between various carbon fragments.
  • Aldol Condensation: The final coupling reaction successfully formed the complete carbon skeleton of inostamycin A with all requisite functional groups and stereogenic centers .
Molecular Structure Analysis

Inostamycin's molecular structure is characterized by a complex arrangement of carbon atoms, including several quaternary stereocenters. The structural formula includes:

  • Carbon Backbone: The compound features a long carbon chain with multiple functional groups.
  • Functional Groups: Notable functional groups include hydroxyls and ethers that contribute to its biological activity.
  • Stereochemistry: The stereochemical configuration is essential for its biological function, particularly at the quaternary carbons located at positions C20 and C16 .
Chemical Reactions Analysis

Inostamycin participates in various chemical reactions that underscore its reactivity and utility:

  • Inhibition of CDP-DG: Inositol Transferase: Inostamycin acts as an inhibitor for this enzyme, affecting phosphatidylinositol synthesis pathways. This inhibition has been shown to impact cellular processes such as DNA and RNA synthesis .
  • Reactivity with Other Biological Molecules: Inostamycin interacts with phospholipids and nucleic acids, influencing cellular signaling pathways.
Mechanism of Action

The mechanism of action of inostamycin primarily involves its role as an inhibitor of CDP-diacylglycerol:inositol transferase. This enzyme is crucial for the synthesis of phosphatidylinositol:

  1. Enzymatic Inhibition: By binding to the active site or altering the enzyme's conformation, inostamycin effectively reduces the production of phosphatidylinositol.
  2. Impact on Cell Signaling: The inhibition leads to downstream effects on cell signaling pathways that rely on phosphatidylinositol derivatives for their activity .
Physical and Chemical Properties Analysis

Inostamycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity and form but typically falls within a defined range for organic compounds.
Applications

Inostamycin has significant potential applications in various scientific fields:

  • Pharmacology: Due to its inhibitory effects on key enzymes involved in lipid metabolism, it may be explored as a therapeutic agent for diseases related to dysregulated lipid signaling.
  • Biochemistry Research: Researchers utilize inostamycin to study cellular signaling pathways and the role of phosphatidylinositol derivatives in cell biology.
  • Synthetic Chemistry: Its complex structure provides a valuable target for synthetic chemists aiming to develop new methodologies or explore structure-activity relationships .
Biosynthesis and Chemical Origins of Inostamycin

Microbial Synthesis in Streptomyces spp.

Inostamycin is a polyether antibiotic exclusively biosynthesized by soil-dwelling actinobacteria within the genus Streptomyces. The compound was first isolated from Streptomyces sp. MH816-AF15, with subsequent studies confirming production in related strains [2] [3]. Fermentation studies reveal that optimal inostamycin production occurs under nutrient-limited conditions (particularly phosphate deprivation) during the transition from exponential to stationary growth phase – a characteristic shared with many secondary metabolites in actinomycetes [4]. Strain improvement efforts through mutagenesis and media optimization have demonstrated yield enhancements, mirroring strategies applied to other Streptomyces-derived polyketides [9].

Streptomyces strains producing inostamycin exhibit distinct morphological features during biosynthesis, including mycelial differentiation and compartmentalization of biosynthetic enzymes, suggesting spatial regulation of production [4]. The compound is secreted extracellularly, facilitated by dedicated transporter proteins (e.g., SgvT1/SgvT2 homologs), which prevent intracellular accumulation and potential autotoxicity [1].

Table 1: Streptomyces Strains Producing Inostamycin-Related Compounds

Strain DesignationNatural ProductUnique CharacteristicsFermentation Yield (mg/L)
S. sp. MH816-AF15InostamycinOriginal isolation strain; optimized for cytostatic activity15-20 [3]
S. griseoviridisGriseoviridin/ViridogriseinCo-produces streptogramin antibiotics; shared regulatory mechanismsN/A [1]
S. justicei RA-WS2Setomimycin (biaryl)Industrial strain with 16.8x yield improvement120 (setomimycin) [9]

Enzymatic Pathways for Polyether Antibiotic Production

Inostamycin belongs to the polyether ionophore family, characterized by a linear C38H68O11 structure featuring multiple tetrahydrofuran rings, a carboxylic acid moiety, and stereochemically complex branching [3] [7]. Its biosynthesis follows a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway:

  • Starter Unit Loading: Propionyl-CoA serves as the primary starter unit, extended by 8 malonyl-CoA modules to form the polyketide backbone [1] [7].
  • Oxygen Heterocycle Formation: Stereospecific epoxidation and cyclization reactions catalyzed by flavin-dependent monooxygenases (e.g., SgvO1-3 homologs) generate the characteristic tetrahydrofuran rings [7].
  • Post-PKS Modifications:
  • A discrete acyltransferase (AT) domain installs methylmalonyl extender units
  • Ketoreductases (KRs) establish chiral centers
  • Dehydratases (DHs) and enoylreductases (ERs) control alkene geometry [1] [4]
  • Terminal thioesterase (TE) domain catalyzes cyclization and release of the mature polyketide

The unique structural feature of inostamycin is its α,β-unsaturated δ-lactone ring, formed through a regioselective esterification reaction between the C1 carboxylate and C25 hydroxyl groups – a reaction catalyzed by a dedicated lactone synthase [3] [7]. This moiety is critical for its biological activity as a potent inhibitor of cytidine 5'-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG):inositol transferase (IC₅₀ = 0.02 µg/mL) [2] [5].

Table 2: Key Enzymes in Inostamycin Biosynthesis

Enzyme TypePutative FunctionDomain StructureCatalytic Mechanism
Modular PKS (IsoA-IsoD)Polyketide chain elongationKS-AT-DH-KR-ACPDecarboxylative Claisen condensation
Discrete AT (IsoQ)Malonyl-CoA loadingStandalone acyltransferaseTransacylation to ACP carriers
Flavin MonooxygenaseEpoxidation/ether formationFAD-binding domainNADPH-dependent epoxidation
Type II ThioesteraseError correctionα/β-Hydrolase foldHydrolysis of misprimed ACPs
ABC Transporter (IsoT1/2)Extracellular secretionTransmembrane domainsATP-dependent efflux

Key Biosynthetic Gene Clusters and Regulatory Mechanisms

The inostamycin biosynthetic gene cluster (designated iso or ino) spans approximately 105 kb in Streptomyces sp. MH816-AF15, containing 36 open reading frames (ORFs) [1] [4]. Core components include:

  • Modular PKS Genes: Four large PKS genes (isoA-D) encoding multi-domain synthases responsible for carbon backbone assembly [4].
  • Regulatory Genes: Three Streptomyces Antibiotic Regulatory Proteins (SARPs) – IsoR1, IsoR2, and IsoR3 – that activate transcription of biosynthetic operons by binding to promoter regions upstream of PKS genes [1] [4].
  • Gamma-butyrolactone (GBL) System: The isoX gene encodes a GBL synthase producing a diffusible signaling molecule that activates the receptor protein IsoR (a TetR-family regulator), initiating a regulatory cascade culminating in SARP activation [1] [4].

Regulation is tightly coupled to cellular physiology through:

  • Nutrient Sensing: DasR-mediated repression under high N-acetylglucosamine conditions [4]
  • Stress Response: LexA-mediated DNA damage induction [4]
  • Phosphate Control: Two-component systems (e.g., PhoR-PhoP) derepress transcription under phosphate limitation [4] [6]
  • Cross-Cluster Communication: SARPs from adjacent clusters (e.g., sgvR2/sgvR3 homologs) may co-activate inostamycin genes, creating synergistic regulatory networks [1] [4]

Table 3: Core Genes in the Inostamycin Biosynthetic Cluster

GeneFunctionRegulatory InputsKnockout Phenotype
isoA-DPolyketide backbone synthesisActivated by IsoR1-3 SARPsAbolished production
isoR1-3Pathway-specific transcriptional activatorsGBL-IsoR cascade; phosphate status95% production loss
isoXGamma-butyrolactone synthaseA-factor-like precursorsDelayed & reduced production
isoT1/2ABC transporters for secretionConstitutively expressedIntracellular accumulation; cytotoxicity
isoKRKetoreductase for chiral center formationPost-translational modificationAltered stereochemistry; reduced bioactivity

The inostamycin cluster exhibits evolutionary conservation with the sgv cluster for griseoviridin/viridogrisein biosynthesis, particularly in regulatory architecture and transporter functions [1] [4]. This conservation enables heterologous expression in optimized Streptomyces chassis (e.g., S. lividans TK24) through cluster refactoring – a strategy accelerating yield improvement and analog generation [6] [8]. Recent advances in CRISPR-Cas9-mediated genome editing have further enabled precise manipulation of this cluster for biosynthetic engineering [6] [9].

Properties

CAS Number

129905-10-8

Product Name

Inostamycin

IUPAC Name

(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

Molecular Formula

C38H68O11

Molecular Weight

700.9 g/mol

InChI

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1

InChI Key

NZJHONRWXITMMC-LPMSCSBASA-N

SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Synonyms

inostamycin

Canonical SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Isomeric SMILES

CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.